molecular formula C15H18F3N2O4PS2 B3041258 5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole CAS No. 263755-68-6

5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole

Cat. No.: B3041258
CAS No.: 263755-68-6
M. Wt: 442.4 g/mol
InChI Key: MVTFLPGZVZTBFU-UHFFFAOYSA-N
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Description

The compound "5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole" is an interesting molecule with a complex structure featuring diverse functional groups. Its multifaceted nature makes it applicable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically involves the formation of the oxadiazole ring, followed by the attachment of the phosphorothioate and trifluoromethylphenyl groups.

  • The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an anhydrous environment to ensure the efficient cyclization of precursors.

  • Temperature control and the presence of catalysts such as triethylamine can enhance the yield and purity of the final product.

Industrial Production Methods:

  • On an industrial scale, the production might involve continuous flow reactors to maintain consistent reaction conditions and improve scalability.

  • Utilization of green chemistry principles, such as solvent recycling and waste minimization, can optimize the process and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, especially at the sulfanyl groups, forming sulfoxides or sulfones under specific conditions using oxidizing agents like hydrogen peroxide (H₂O₂).

  • Reduction: Reduction of the oxadiazole ring or the trifluoromethyl group can be achieved using reductants such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the phosphorothioate group, with reagents like amines or alcohols.

Common Reagents and Conditions Used:

  • Oxidation: H₂O₂, m-chloroperbenzoic acid (mCPBA).

  • Reduction: LiAlH₄, NaBH₄.

  • Substitution: Amines, alcohols, under basic conditions (e.g., sodium hydroxide, NaOH).

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Reduced oxadiazole, dehalogenated products.

  • Substitution: Substituted phosphorothioate derivatives.

Scientific Research Applications

Chemistry:

  • Utilized in the development of new synthetic methodologies due to its reactive functional groups.

  • Acts as a building block for designing complex organic molecules.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Serves as a ligand in biochemical assays to study enzyme-substrate interactions.

Medicine:

  • Explored for its pharmacological potential in drug discovery, especially for designing novel therapeutic agents targeting specific enzymes or pathways.

Industry:

  • Applied in the production of specialty chemicals and advanced materials with specific properties.

  • Used as an intermediate in the synthesis of agrochemicals and fine chemicals.

Mechanism of Action

The compound's mechanism of action is attributed to its ability to interact with specific molecular targets through its functional groups:

  • Phosphorothioate Group: Can form covalent bonds with nucleophilic sites in biomolecules, influencing enzymatic activities and signaling pathways.

  • Oxadiazole Ring: Stabilizes the compound's structure and facilitates interactions with aromatic residues in proteins.

  • Trifluoromethylphenyl Group: Enhances lipophilicity, aiding in the compound's cellular uptake and distribution.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.

  • 5-[[Methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-3-[4-chlorophenyl]-1,2,4-oxadiazole.

Uniqueness:

  • The presence of both ethylsulfanyl and ethoxyphosphoryl groups in "5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole" imparts distinct chemical reactivity and biological activity, setting it apart from structurally similar compounds.

  • The trifluoromethylphenyl group further enhances its stability and biological properties, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N2O4PS2/c1-3-23-25(21,26-4-2)27-10-13-19-14(20-24-13)22-9-11-6-5-7-12(8-11)15(16,17)18/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTFLPGZVZTBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(SCC)SCC1=NC(=NO1)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N2O4PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole
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5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole
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5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole
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5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole
Reactant of Route 5
5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole
Reactant of Route 6
5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole

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